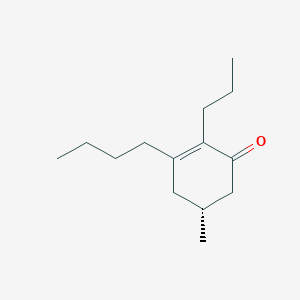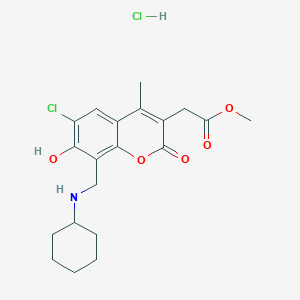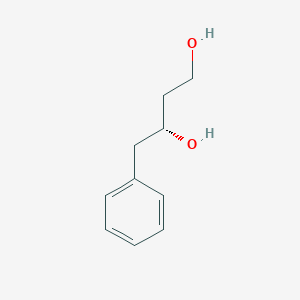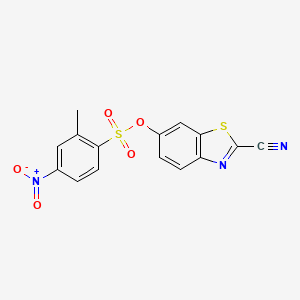![molecular formula C11H16N2OS B12619763 1-[4-(Methanesulfinyl)phenyl]piperazine CAS No. 909418-91-3](/img/structure/B12619763.png)
1-[4-(Methanesulfinyl)phenyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Metanosulfinil)fenil]piperazina es un compuesto orgánico con la fórmula molecular C11H16N2O2S. Es un derivado de la piperazina, un anillo de seis miembros que contiene dos átomos de nitrógeno en posiciones opuestas. Este compuesto es conocido por sus diversas aplicaciones en la investigación científica, particularmente en los campos de la química, la biología y la medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-[4-(Metanosulfinil)fenil]piperazina típicamente involucra la ciclización de derivados de 1,2-diamina con sales de sulfonio. Un método común incluye la reacción de (S,S)-N,N’-bisnosil diamina con triflato de difenilvinilsulfonio en presencia de DBU, lo que lleva a piperazinas protegidas . La desprotección de estas piperazinas con PhSH seguida de una ciclización intramolecular selectiva produce el compuesto deseado.
Métodos de producción industrial
La producción industrial de derivados de piperazina a menudo involucra la amoniación de 1,2-dicloroetano o etanolamina. El proceso también puede incluir la reducción de pirazina con sodio en etanol . Estos métodos son escalables y adecuados para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
1-[4-(Metanosulfinil)fenil]piperazina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de sulfona.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfinil en un sulfuro.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4).
Sustitución: Las reacciones de sustitución electrofílica a menudo utilizan reactivos como halógenos y agentes nitrantes.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen derivados de sulfona, sulfuros y varios compuestos aromáticos sustituidos.
Aplicaciones Científicas De Investigación
1-[4-(Metanosulfinil)fenil]piperazina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia el compuesto por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Sirve como precursor en el desarrollo de agentes farmacéuticos.
Industria: El compuesto se utiliza en la producción de polímeros y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción de 1-[4-(Metanosulfinil)fenil]piperazina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como ligando para varios receptores, modulando su actividad. También puede inhibir ciertas enzimas, afectando las vías metabólicas. Los objetivos moleculares y vías exactas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
- 1-(4-Metilsulfonilfenil)piperazina
- 1-Fenilpiperazina
- 1-(4-Metilfenil)piperazina
Singularidad
1-[4-(Metanosulfinil)fenil]piperazina es única debido a su grupo metanosulfinil, que imparte propiedades químicas y biológicas distintas. Este grupo mejora la solubilidad y la reactividad del compuesto, convirtiéndolo en un intermedio valioso en diversas aplicaciones sintéticas y de investigación .
Propiedades
Número CAS |
909418-91-3 |
|---|---|
Fórmula molecular |
C11H16N2OS |
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
1-(4-methylsulfinylphenyl)piperazine |
InChI |
InChI=1S/C11H16N2OS/c1-15(14)11-4-2-10(3-5-11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 |
Clave InChI |
BJAXWGSHKDWPMQ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)C1=CC=C(C=C1)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Chlorophenyl)-2-oxoethyl]pyrimidin-2(1H)-one](/img/structure/B12619687.png)



![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene](/img/structure/B12619710.png)
![N,4-Dimethyl-8-[(pentan-3-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B12619716.png)



![5,5'-[(E)-Diazenediyl]bis(2-cyanopentanoic acid)](/img/structure/B12619730.png)
![4-[4-(1H-indol-3-yl)butanoyl]-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperazine-1-carboxamide](/img/structure/B12619732.png)

![1,3-Bis[3-(ethylamino)propyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12619753.png)

